(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Catalog No.
S8169664
CAS No.
M.F
C11H20N2O2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8...

Product Name

(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

IUPAC Name

tert-butyl (1S,5R)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+

InChI Key

HNINFCBLGHCFOJ-DTORHVGOSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCC1CNC2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CNC2

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CNC2

(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound characterized by its unique structural features, including a tert-butyl group and a diazabicyclo framework. Its molecular formula is C11_{11}H20_{20}N2_2O2_2, with a molecular weight of approximately 212.29 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a biochemical reagent, often utilized in various research settings due to its interesting properties and biological activities .

Typical of carboxylates and bicyclic compounds. Key reactions include:

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the diazabicyclo structure can act as nucleophiles, facilitating substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed back to the corresponding carboxylic acid and alcohol.

These reactions are essential for modifying the compound for specific applications or synthesizing derivatives with enhanced properties .

Preliminary studies indicate that (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate exhibits notable biological activities. It has been explored for its potential as a:

  • Neuroprotective Agent: Its structural features may confer protective effects on neuronal cells.
  • Antimicrobial Compound: Some derivatives have shown efficacy against various bacterial strains.
  • Pharmacological Agent: The compound may interact with specific biological targets, suggesting potential therapeutic applications .

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate generally involves multi-step organic synthesis techniques, including:

  • Formation of Bicyclic Structure: Starting materials are reacted under controlled conditions to form the bicyclic core.
  • Introduction of Functional Groups: Subsequent reactions introduce the tert-butyl and carboxylate groups.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for research applications .

The compound finds utility in several fields:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals.
  • Biochemical Research: Used as a reagent in studies involving enzyme interactions or metabolic pathways.
  • Material Science: Potential applications in developing new materials due to its structural characteristics .

Interaction studies have indicated that (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate may interact with various biological macromolecules, including proteins and nucleic acids. These interactions are critical for understanding its biological activity and potential therapeutic effects. Studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins.
  • Mechanism of Action: Investigating how these interactions affect cellular processes .

Several compounds share structural similarities with (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate. A comparison highlights its uniqueness:

Compound NameCAS NumberKey FeaturesSimilarity
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate134003-84-2Different bicyclic structure0.98
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate198989-07-0Lacks the diazabicyclo[3.2.1] framework0.98
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane113451-59-5Different stereochemistry and bicyclic system0.98
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate201162-53-0Similar structure but different functionalization1.00

These comparisons illustrate that while there are compounds with similar frameworks or functional groups, (1R,5S)-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate possesses unique stereochemistry and functional characteristics that may influence its biological activity and applications .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.152477885 g/mol

Monoisotopic Mass

212.152477885 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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